molecular formula C16H13FN6O3 B2564061 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 920419-84-7

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2564061
CAS RN: 920419-84-7
M. Wt: 356.317
InChI Key: HOGYYCSYKOSUOO-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFTU and is known for its unique properties that make it an ideal candidate for research purposes. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis : Research by Peet (1987) demonstrates the treatment of isocyanates with 5-aminotetrazole, leading to various products including tetrazolylquinazolinediones and benzoic acid methyl ester derivatives, showcasing the potential for synthesizing complex heterocyclic compounds that could be structurally related to 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea. These reactions highlight the diversity of products obtainable from similar starting materials, hinting at the synthetic versatility of urea derivatives in pharmaceutical and material science research (Peet, 1987).

  • Antimicrobial Activity : A study by Haranath et al. (2007) explored substituted benzoxazaphosphorin 2-yl ureas, synthesized by reacting various compounds, and found these to possess good antimicrobial activity. This suggests that structurally complex ureas, potentially including those related to 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, could have applications in developing new antimicrobial agents (Haranath et al., 2007).

  • Pharmacological Studies : The role of similar compounds in modulating biological pathways was illustrated by Piccoli et al. (2012), where derivatives of ureas acted as antagonists to specific receptors in the context of binge eating in rats. This underscores the potential therapeutic applications of urea derivatives in treating disorders related to compulsive behavior or substance abuse (Piccoli et al., 2012).

  • Antifilarial Activity : Compounds featuring 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas were synthesized for their antifilarial activity, demonstrating the broad spectrum of biological activity that urea derivatives can exhibit. This highlights the relevance of such compounds in the development of treatments for parasitic infections (Ram et al., 1984).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O3/c17-10-2-1-3-12(6-10)23-15(20-21-22-23)8-18-16(24)19-11-4-5-13-14(7-11)26-9-25-13/h1-7H,8-9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGYYCSYKOSUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

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